molecular formula C21H27N3O3 B5494652 1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone

1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone

Katalognummer B5494652
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: NBDXXIZTXZBNMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as AZD-6244 or Selumetinib. It is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival.

Wirkmechanismus

AZD-6244 works by inhibiting the activity of the MAPK/ERK kinase (MEK) enzyme, which is upstream of the MAPK pathway. MEK is responsible for activating the downstream effector proteins that regulate cell growth and survival. By inhibiting MEK, AZD-6244 can block the activation of these effector proteins and prevent cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-6244 have been extensively studied in preclinical and clinical settings. In cancer cells, AZD-6244 can induce cell cycle arrest, apoptosis, and senescence. It can also inhibit angiogenesis and metastasis, which are important processes in cancer progression. In non-cancerous cells, AZD-6244 has been shown to have minimal effects on normal cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using AZD-6244 in lab experiments is its specificity for the MEK enzyme, which allows for targeted inhibition of the MAPK pathway. However, AZD-6244 may not be effective in all types of cancer cells, and resistance to the drug can develop over time. Additionally, the optimal dosage and treatment duration of AZD-6244 may vary depending on the type of cancer and the individual patient.

Zukünftige Richtungen

There are several potential future directions for research involving AZD-6244. One area of interest is the combination of AZD-6244 with other targeted therapies, such as immune checkpoint inhibitors or other MAPK pathway inhibitors. Another potential direction is the use of AZD-6244 in combination with chemotherapy or radiation therapy to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and treatment duration of AZD-6244 in different types of cancer.

Synthesemethoden

The synthesis of AZD-6244 involves several steps, starting with the reaction of 5-bromo-1-(3-hydroxypropyl)-1H-pyrazole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with 1-(3-aminopropyl)azepane-1-carboxamide to form the final product.

Wissenschaftliche Forschungsanwendungen

AZD-6244 has been studied for its potential use in cancer treatment, as the MAPK pathway is often dysregulated in cancer cells. Preclinical studies have shown that AZD-6244 can inhibit the growth of various types of cancer cells, including melanoma, pancreatic cancer, and non-small cell lung cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD-6244 in cancer patients.

Eigenschaften

IUPAC Name

1-[3-[[3-(azonane-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16(25)17-9-8-10-19(13-17)27-15-18-14-20(23-22-18)21(26)24-11-6-4-2-3-5-7-12-24/h8-10,13-14H,2-7,11-12,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXXIZTXZBNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.